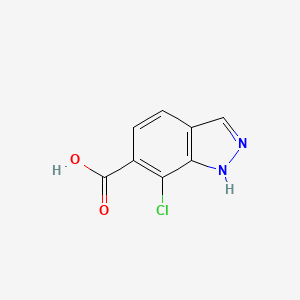

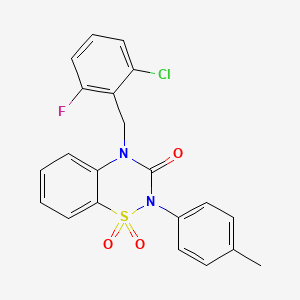

![molecular formula C17H19N3O3 B2515492 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-99-4](/img/structure/B2515492.png)

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with electrophysiological activity, has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, with some compounds showing potency comparable to sematilide, a selective class III agent . Another study reported the synthesis of a new series of benzo[d]imidazole derivatives, which were evaluated for their antioxidant and antimicrobial activities . These syntheses often involve multi-step reactions, starting from readily available precursors, and may include the formation of Schiff's bases, reactions with carboxylic acids, and other typical organic transformations.

Molecular Structure Analysis

The molecular structure of compounds within the benzo[d]imidazole class can be complex, with various substituents affecting their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety has been found to be a viable replacement for other functional groups to produce class III electrophysiological activity . The configuration around double bonds and the overall stereochemistry can significantly influence the biological properties of these molecules, as seen in the synthesis of dihydrobenzo[1,4]dioxine derivatives, where a significant degree of stereoselectivity was observed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]imidazole derivatives are diverse and can include aminocarbonylation, cyclization, and conjugate addition reactions. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction was used to synthesize dihydrobenzo[1,4]dioxine derivatives from 2-prop-2-ynyloxyphenols . These reactions are often catalyzed by transition metals and may require specific conditions, such as high pressure and temperature, to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a 1H-imidazol-1-yl group can enhance the electrophysiological activity of benzamide derivatives . The antioxidant and antimicrobial activities of these compounds are also related to their chemical structure, as demonstrated by the structure-activity relationships and molecular docking studies .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of novel heterocyclic compounds, including imidazoles and benzimidazoles, often involves complex reactions that can yield compounds with significant biological activity. For example, the synthesis of polynuclear heterocycles, such as imidazo[4,5-g][3,1]benzoxazinones and imidazo[4,5-g]quinazolinones, demonstrates the chemical versatility and potential for pharmacological application of compounds within this chemical space (Alkhader et al., 1979).

The development of new synthetic routes for the creation of dihydrobenzo[dioxin] derivatives, as seen in the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, highlights the intricate chemistry involved in producing complex molecules that may possess significant biological properties (Gabriele et al., 2006).

Potential Biological Applications

Compounds within the benzimidazole and imidazole families have been explored for various biological activities, including antineoplastic, antimicrobial, and antiviral properties. For instance, substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity, indicating the potential therapeutic applications of these compounds (Abdel-Hafez, 2007).

The design and synthesis of new benzamide derivatives from endophytic Streptomyces species, demonstrating antimicrobial and antioxidant activities, suggest the vast potential of such compounds for pharmaceutical applications and the importance of natural product chemistry in drug discovery (Yang et al., 2015).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of intramolecular aromatic electrophilic substitution . This involves the opening and re-closing of the 1,4-naphthodioxane ring .

Biochemical Pathways

It’s hypothesized that the compound could influence pathways involving the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .

Result of Action

Based on its structural similarity to other compounds, it may have potential therapeutic applications .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(11-5-6-13-14(7-11)20-10-19-13)18-8-12-9-22-15-3-1-2-4-16(15)23-12/h1-4,10-12H,5-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVRIJCAVHHSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3COC4=CC=CC=C4O3)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

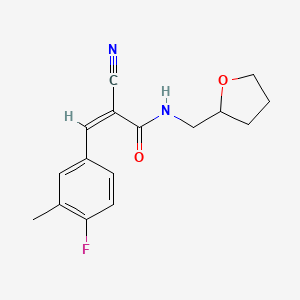

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

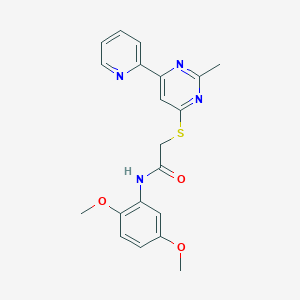

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

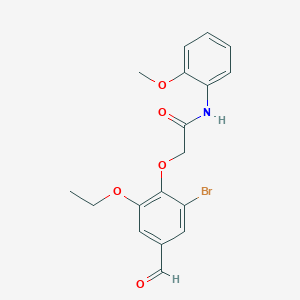

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)